PotassiuM N -MethylaMinoMethyltrifluoroborate
Description
Chemical Identity and Nomenclature
Potassium N-methylaminomethyltrifluoroborate belongs to the broader class of organotrifluoroborates, which are organoboron compounds containing an anion with the general formula [RBF₃]⁻. These compounds can be conceptualized as protected boronic acids or as adducts formed between carbanions and boron trifluoride. The specific compound under investigation features a methylamino group attached to a methylene carbon, which is subsequently bonded to the trifluoroborate moiety.
The systematic nomenclature of this compound reflects its structural complexity, incorporating the potassium cation that balances the negative charge of the trifluoroborate anion. Within the organotrifluoroborate classification system, this compound is categorized as a secondary aminomethyltrifluoroborate, distinguishing it from primary and tertiary variants based on the substitution pattern of the nitrogen atom. The presence of the N-methyl substituent places this compound within the secondary amine category, where one hydrogen atom on the amino group has been replaced by a methyl group.
Recent structural investigations have clarified important aspects of aminomethyltrifluoroborate composition and bonding. Research has demonstrated that these compounds exist as ammoniomethyltrifluoroborates in their isolated form, representing internal salts rather than the previously assumed potassium aminomethyltrifluoroborates. This structural reassignment has significant implications for understanding the chemical behavior and synthetic applications of these materials.
The molecular framework of potassium N-methylaminomethyltrifluoroborate incorporates several key structural elements that influence its chemical properties. The trifluoroborate moiety provides exceptional stability compared to other organoboron compounds, while the methylamino functionality offers a site for further chemical modification and cross-coupling reactions. The combination of these features results in a compound that maintains the favorable handling characteristics of organotrifluoroborates while providing access to nitrogen-containing synthetic targets.
Historical Development in Organotrifluoroborate Chemistry
The development of organotrifluoroborate chemistry represents a significant advancement in organoboron methodology, with the field experiencing substantial growth since the early 2000s. The historical progression toward potassium N-methylaminomethyltrifluoroborate synthesis reflects broader trends in the quest for more stable and versatile organoboron reagents.
Early investigations into organotrifluoroborates established their fundamental advantages over traditional boronic acids and esters. These compounds demonstrated remarkable tolerance to air and moisture conditions, addressing long-standing limitations of organoboron chemistry. The development of reliable synthetic pathways to these materials proceeded through systematic exploration of various functional group transformations and coupling methodologies.
The specific development of aminomethyltrifluoroborates emerged from recognition of the importance of nitrogen-containing motifs in pharmaceutical and natural product synthesis. Initial synthetic approaches focused on nucleophilic substitution reactions using halomethyltrifluoroborates as electrophilic partners. These early methods established the feasibility of incorporating amino functionality into the trifluoroborate framework, though challenges remained in achieving efficient synthesis of secondary amine derivatives.
A pivotal advancement in the field occurred with the development of improved synthetic protocols for secondary aminomethyltrifluoroborates. Research conducted in 2012 demonstrated successful synthesis of methylamino derivatives, albeit with modest yields that reflected the inherent challenges associated with the volatility of methylamine starting materials. This work established that the 29% yield obtained for methylammoniomethyltrifluoroborate could be attributed to the volatility of the methylamine precursor, highlighting the need for specialized handling techniques.
Table 1: Historical Milestones in Aminomethyltrifluoroborate Development
The evolution of cross-coupling methodologies has been instrumental in establishing the utility of these compounds in synthetic applications. The Suzuki-Miyaura cross-coupling reaction emerged as the primary application for aminomethyltrifluoroborates, allowing construction of aminomethyl aryl linkages through novel disconnection strategies. These developments represented a paradigm shift from traditional nucleophilic displacement approaches to transition-metal-catalyzed methodologies.
Recent advances in catalyst development have further enhanced the synthetic utility of aminomethyltrifluoroborates. The introduction of specialized palladium precatalysts and optimized ligand systems has expanded the scope of compatible electrophilic partners, enabling efficient coupling with both electron-rich and electron-poor aryl halides. These improvements have addressed previous limitations and established aminomethyltrifluoroborates as reliable synthetic intermediates.
The historical development of potassium N-methylaminomethyltrifluoroborate synthesis reflects the broader maturation of organotrifluoroborate chemistry from a specialized research area to a practical synthetic methodology. Current synthetic approaches benefit from decades of methodological refinement, resulting in protocols that balance efficiency with practical accessibility. The continued evolution of this field suggests ongoing opportunities for further development and application of these versatile organoboron compounds.
Properties
CAS No. |
1204600-29-2 |
|---|---|
Molecular Formula |
C2H6BF3KN |
Molecular Weight |
150.981 |
IUPAC Name |
potassium;trifluoro(methylaminomethyl)boranuide |
InChI |
InChI=1S/C2H6BF3N.K/c1-7-2-3(4,5)6;/h7H,2H2,1H3;/q-1;+1 |
InChI Key |
JOXVFMSXNNBVII-UHFFFAOYSA-N |
SMILES |
[B-](CNC)(F)(F)F.[K+] |
Synonyms |
PotassiuM N -MethylaMinoMethyltrifluoroborate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: PotassiuM N -MethylaMinoMethyltrifluoroborate can be synthesized through the reaction of potassium trifluoroborate with N-methylaminomethyl chloride in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: PotassiuM N -MethylaMinoMethyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).
Conditions: The reaction is typically carried out in an organic solvent such as THF or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
PotassiuM N -MethylaMinoMethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Medicine: Utilized in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: Applied in the production of advanced materials, including polymers and electronic components, due to its ability to introduce trifluoromethyl groups into organic frameworks.
Mechanism of Action
The mechanism of action of PotassiuM N -MethylaMinoMethyltrifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium-halide complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium-carbon bond undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium Alkoxymethyltrifluoroborates
Key Differences :
- Substituent: Alkoxymethyl groups (e.g., -OCH2R) vs. N-methylaminomethyl (-NHCH3).
- Synthesis: Alkoxymethyltrifluoroborates are prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides . In contrast, N-methylaminomethyl derivatives likely require nucleophilic substitution with methylamine or its derivatives.
- Reactivity: Alkoxymethyltrifluoroborates exhibit lower nucleophilicity compared to aminomethyl derivatives due to the electron-donating alkoxy group. This affects their cross-coupling efficiency with aryl chlorides .
Data Comparison :
Potassium Aryltrifluoroborates (e.g., 3-Bromophenyl, 4-Hydroxyethylphenyl)
Key Differences :
- Structure: Aryltrifluoroborates (e.g., C6H4BF3K) lack the aminomethyl moiety, reducing their ability to participate in hydrogen bonding or coordinate with metals.
- Applications: Aryltrifluoroborates are primarily used in constructing biaryl systems, whereas aminomethyltrifluoroborates enable functionalization with nitrogen-containing groups .
Example : Potassium 3-bromophenyltrifluoroborate (CAS 374564-34-8) is used in synthesizing brominated biaryl compounds but lacks the versatility of introducing amine functionalities .
Other Aminomethyltrifluoroborates
- Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate: Contains a pyrrolidine ring, enhancing steric bulk and altering electronic properties compared to the simpler N-methyl group. Used in protease inhibition studies due to its noncovalent binding capabilities .
- Secondary Ammoniomethyltrifluoroborates :
- Exhibit varied reactivity in cross-couplings depending on the amine substituent. For example, Boc-protected derivatives are stable intermediates for peptide synthesis .
Biological Activity
Potassium N-Methylaminomethyltrifluoroborate (CAS No. 1314538-55-0) is a boron-containing compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and as a reagent in organic synthesis. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₂BF₃KNO
- Molecular Weight : 237.07 g/mol
- Solubility : Soluble in water with varying solubility reported (0.68 mg/ml to 1.79 mg/ml) depending on conditions .
- Log P (Partition Coefficient) : Varies from -0.19 to 3.16, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Pharmacokinetics
The pharmacokinetic profile of potassium N-Methylaminomethyltrifluoroborate suggests good gastrointestinal absorption and permeability across biological membranes:
- GI Absorption : High
- Blood-Brain Barrier Permeability : Yes
- P-glycoprotein Substrate : No, indicating it may not be actively effluxed from cells .
The mechanisms through which potassium N-Methylaminomethyltrifluoroborate exerts its biological effects are still under investigation. However, its structural features suggest several potential interactions:
- Enzyme Inhibition : The presence of the trifluoroborate group may allow it to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
- Catalytic Activity : Similar compounds have been shown to act as catalysts in organic reactions, which might extend to biological systems where they could influence metabolic pathways .
Anticancer Potential
Recent studies have explored the use of boron-containing compounds in cancer therapy due to their ability to enhance the efficacy of certain chemotherapeutic agents:
- Case Study : A study demonstrated that trifluoroborate derivatives can enhance the cytotoxicity of established chemotherapeutics in various cancer cell lines, suggesting a synergistic effect that warrants further exploration .
Antimicrobial Properties
Research indicates that boron-containing compounds can exhibit antimicrobial activity:
- Mechanism : It is hypothesized that these compounds disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Enhanced efficacy of chemotherapeutics | |
| Antimicrobial | Disruption of microbial cell membranes | |
| Enzyme Interaction | Potential enzyme inhibition |
Case Studies and Research Findings
- Anticancer Study : In vitro studies showed that potassium N-Methylaminomethyltrifluoroborate increased the sensitivity of cancer cells to doxorubicin, a common chemotherapeutic agent. This suggests a role in enhancing drug efficacy through potential mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : A study found that derivatives of potassium N-Methylaminomethyltrifluoroborate exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. What established synthetic methodologies are available for Potassium N-Methylaminomethyltrifluoroborate, and how can scalability be optimized?
The synthesis of potassium organotrifluoroborates, including N-methylaminomethyl derivatives, typically involves SN2 displacement of potassium bromomethyltrifluoroborate with nucleophiles (e.g., amines or alkoxides). For example, potassium alkoxymethyltrifluoroborates are synthesized using 3 equivalents of alkoxides under optimized conditions to achieve high yields . Scalability to 100 g batches is feasible by refining reaction parameters (e.g., temperature, stoichiometry) and employing continuous Soxhlet extraction to overcome solubility challenges during purification . While direct data on N-methylaminomethyltrifluoroborate is limited, analogous procedures for Boc-protected aminomethyltrifluoroborates suggest similar strategies with methylamine derivatives .
Q. What analytical techniques are recommended for characterizing Potassium N-Methylaminomethyltrifluoroborate?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity and purity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- Elemental analysis to verify boron and fluorine content.
Q. What are the recommended storage conditions and stability considerations for this compound?
Store at room temperature in a sealed, moisture-free environment to prevent hydrolysis. Similar trifluoroborates degrade under prolonged exposure to humidity, necessitating inert-atmosphere handling for air-sensitive derivatives .
Advanced Research Questions
Q. How can researchers optimize Suzuki–Miyaura cross-coupling reactions involving Potassium N-Methylaminomethyltrifluoroborate?
Critical factors include:
- Catalyst selection : Palladium catalysts (e.g., PdCl₂(dppf)) enhance coupling efficiency with aryl chlorides .
- Solvent systems : Polar aprotic solvents (e.g., acetone/water mixtures) improve reaction rates .
- Stoichiometric ratios : Excess trifluoroborate (1.5–2.0 equiv) compensates for solubility limitations .
- Temperature : Reactions often proceed at 80–100°C to activate less reactive substrates .
Q. How should contradictory data in cross-coupling yields or selectivity be resolved?
Contradictions may arise from:
- Catalyst lot variability : Pre-screen catalysts for activity.
- Substrate electronic effects : Electron-deficient aryl chlorides typically show lower reactivity; adjust ligand systems (e.g., switch from SPhos to XPhos) .
- Byproduct interference : Use continuous extraction or silica gel filtration to remove inorganic salts that inhibit coupling .
Q. What strategies mitigate solubility challenges during large-scale synthesis?
Q. How does structural modification (e.g., substituent variation) impact reactivity in cross-coupling applications?
- Electron-withdrawing groups (e.g., nitro, cyano) on the borate increase oxidative addition rates but may reduce stability.
- Steric hindrance : Bulky substituents (e.g., Boc-protected amines) slow transmetallation but improve selectivity .
- Amino groups : Protonation under acidic conditions can deactivate the borate; neutral or basic pH is preferred .
Q. What are the safety protocols for handling Potassium N-Methylaminomethyltrifluoroborate?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize with aqueous bicarbonate and dispose as hazardous waste .
Methodological Insights from Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
